![molecular formula C27H25ClN4O2S B2552810 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-58-8](/img/structure/B2552810.png)
5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C27H25ClN4O2S and its molecular weight is 505.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Compounds with similar structural features showed IC50 values ranging from 0.28 µg/mL to 2.32 µg/mL against MCF-7 cells, indicating potent anticancer activity .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4e | MCF-7 | 0.28 |
4i | MCF-7 | 2.32 |
The mechanism of action involves induction of cell cycle arrest at the G2/M phase and increased apoptosis through elevated levels of pro-apoptotic factors like Bax and caspase 9 .
Neuropharmacological Effects
The benzylpiperidine moiety suggests potential interactions with neurotransmitter receptors. Similar compounds have been studied for their ability to selectively antagonize muscarinic receptors, particularly M4, which is involved in cognitive functions and could be targeted for treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Cytotoxicity Studies : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against HepG2 (liver cancer) and MCF-7 cells. The results demonstrated that modifications in the piperidine moiety significantly enhanced the anticancer activity .
- Mechanistic Insights : Investigations into the apoptotic pathways revealed that treatment with these compounds led to an increase in reactive oxygen species (ROS), contributing to mitochondrial dysfunction and subsequent cell death .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that thiazole derivatives, including those related to the compound , exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating varying degrees of effectiveness. The structural motifs present in thiazoles are believed to contribute to their bioactivity, making them candidates for the development of new antimicrobial agents .
Neurological Disorders
Compounds similar to 5-((4-benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been explored as potential treatments for neurological diseases. Specifically, derivatives that interact with muscarinic receptors show promise in treating conditions such as Alzheimer's disease and schizophrenia. The modulation of neurotransmitter systems through these compounds may provide therapeutic benefits .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of thiazole and triazole rings. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, the synthesis process often utilizes starting materials with specific functional groups that facilitate the formation of the desired heterocycles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the benzyl and piperidine moieties can significantly influence biological activity. Studies have shown that modifications to these groups can enhance potency and selectivity against specific targets in microbial or neurological pathways .
Antimicrobial Screening
A study focusing on a series of thiazole derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a mechanism of action .
Neurological Applications
In preclinical trials, related compounds targeting muscarinic receptors demonstrated improved cognitive function in animal models of Alzheimer's disease. These findings suggest that similar derivatives could be effective in human applications, warranting further clinical investigation .
Eigenschaften
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2S/c28-21-10-8-20(9-11-21)23(31-14-12-19(13-15-31)17-18-5-2-1-3-6-18)24-26(33)32-27(35-24)29-25(30-32)22-7-4-16-34-22/h1-11,16,19,23,33H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTFIJDYWUURRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.